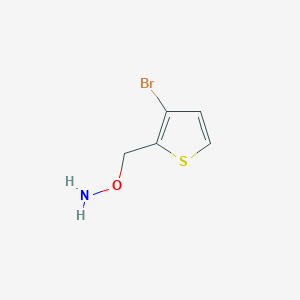
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((3-Bromothiophen-2-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C5H6BrNOS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-bromothiophen-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 3-bromothiophene with hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with 3-bromothiophene-2-carbaldehyde, followed by reduction to yield the desired compound .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of o-((3-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic synthesis. This property is particularly useful in the development of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
O-Benzoylhydroxylamines: These compounds are also used as electrophilic aminating agents in organic synthesis.
Methoxyamine: Another hydroxylamine derivative with similar reactivity but different substituents.
Uniqueness: o-((3-Bromothiophen-2-yl)methyl)hydroxylamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of thiophene-based compounds with potential biological activity .
Properties
Molecular Formula |
C5H6BrNOS |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
O-[(3-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-4-1-2-9-5(4)3-8-7/h1-2H,3,7H2 |
InChI Key |
WKFQOJXZPGOCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



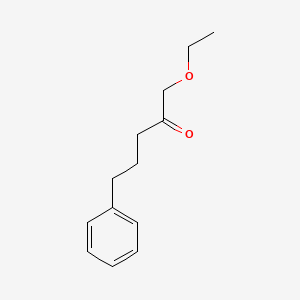
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-hydroxy-phenyl)-propionic acid](/img/structure/B15311731.png)
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
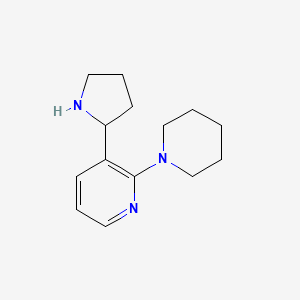

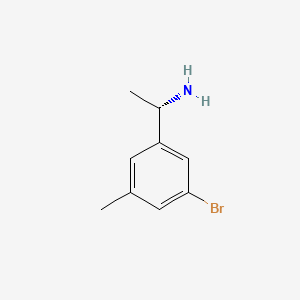
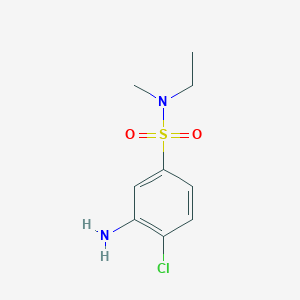
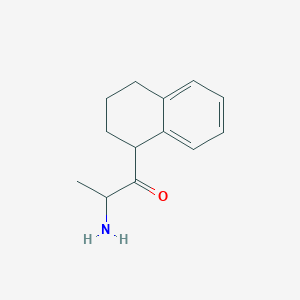
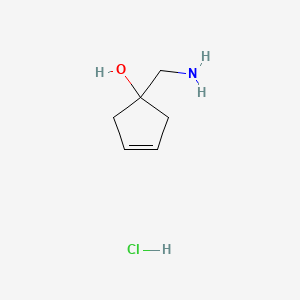
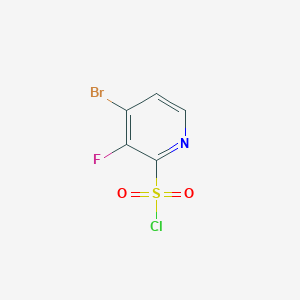
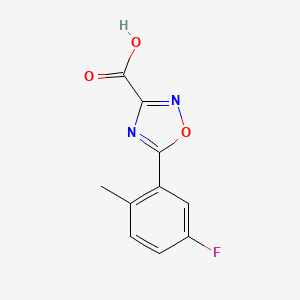
![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
